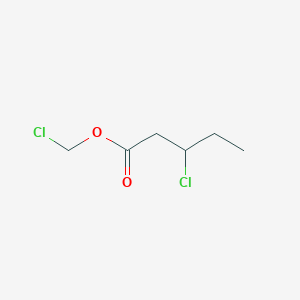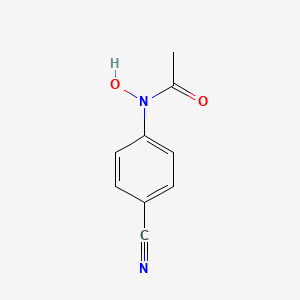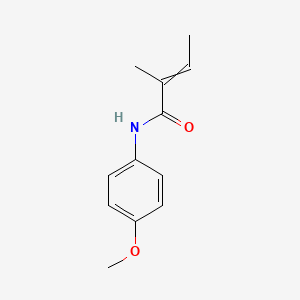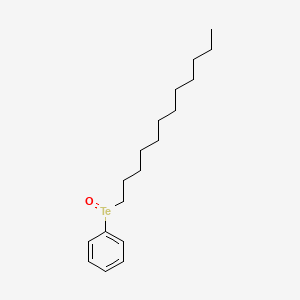
Chloromethyl 3-chloropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 3-chloropentanoate is an organic compound with the molecular formula C6H10Cl2O2 It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chloropentanoate can be synthesized through the chloromethylation of 3-chloropentanoic acid. One common method involves the reaction of 3-chloropentanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the chloromethylation process can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . This method offers good yields and is suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 3-chloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ester group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol.
Major Products Formed
Substitution Reactions: Products include substituted esters where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Products include primary alcohols.
Aplicaciones Científicas De Investigación
Chloromethyl 3-chloropentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules through chloromethylation, aiding in the study of biological processes.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of chloromethyl 3-chloropentanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions.
3-Chloropentanoic acid: The precursor in the synthesis of chloromethyl 3-chloropentanoate.
Chloromethyl benzene: Another chloromethylated compound with different reactivity due to the aromatic ring.
Uniqueness
This compound is unique due to its specific structure, which combines a chloromethyl group with a chlorinated ester. This combination imparts distinct reactivity and properties, making it valuable in various applications .
Propiedades
Número CAS |
80418-51-5 |
|---|---|
Fórmula molecular |
C6H10Cl2O2 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
chloromethyl 3-chloropentanoate |
InChI |
InChI=1S/C6H10Cl2O2/c1-2-5(8)3-6(9)10-4-7/h5H,2-4H2,1H3 |
Clave InChI |
OJAHETHLCCYRJD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)



![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)

![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)



![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)

